Product packaging for 2,3'-Diacetyldiphenyl Ether(Cat. No.:)

2,3'-Diacetyldiphenyl Ether

Cat. No.: B13851265
M. Wt: 254.28 g/mol
InChI Key: YQJRLNGBKUCOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3'-Diacetyldiphenyl Ether is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Diphenyl ether and its derivatives are subjects of interest in various scientific fields. For instance, related diphenyl ether compounds have been isolated from marine-derived fungi and evaluated for cytotoxic properties . Furthermore, structurally similar compounds, such as those featuring dimethylphenyl groups, are frequently utilized in organometallic chemistry to create complexes with potential cytotoxic activity and in advanced organic synthesis, including the study of rearrangement reactions . Researchers may value this compound as a potential intermediate or precursor in organic synthesis, particularly in developing novel pharmaceutical or functional materials . The acetyl functional groups on its aromatic rings make it a versatile building block for further chemical modifications, such as hydrolysis or the formation of more complex molecular architectures. Handling should adhere to strict laboratory safety protocols. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound's properties and mechanisms of action for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B13851265 2,3'-Diacetyldiphenyl Ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-[3-(2-acetylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H14O3/c1-11(17)13-6-5-7-14(10-13)19-16-9-4-3-8-15(16)12(2)18/h3-10H,1-2H3

InChI Key

YQJRLNGBKUCOMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2C(=O)C

Origin of Product

United States

Sophisticated Synthetic Strategies and Methodologies for 2,3 Diacetyldiphenyl Ether and Its Precursors

Established and Evolving Synthetic Routes to 2,3'-Diacetyldiphenyl Ether

The preparation of diacetyldiphenyl ethers is most commonly approached via the Friedel-Crafts acylation of diphenyl ether. However, controlling the precise location of the two acetyl groups to yield the unsymmetrical 2,3'-isomer is a non-trivial task that requires a departure from standard procedures.

Mechanistic Elucidation of Friedel-Crafts Acylation in Diacetyldiphenyl Ether Synthesis

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, developed by Charles Friedel and James Crafts in 1877. wikipedia.org The reaction typically involves the acylation of an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). byjus.comsigmaaldrich.com

The mechanism proceeds through several key steps:

Generation of the Electrophile : The Lewis acid catalyst reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. byjus.comsigmaaldrich.commasterorganicchemistry.com The rate-determining step in many of these reactions is the formation of this acylium ion. nih.gov

Electrophilic Attack : The acylium ion attacks the electron-rich aromatic ring of the diphenyl ether, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. byjus.comnih.gov This step temporarily disrupts the aromaticity of the ring. byjus.com

Deprotonation : A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. wikipedia.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.com

However, in contrast to Friedel-Crafts alkylation, the acylation reaction requires stoichiometric amounts of the Lewis acid. wikipedia.org This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst, rendering it inactive. wikipedia.org An aqueous workup is necessary to decompose this complex and isolate the ketone product. wikipedia.org

When applied to diphenyl ether, the ether linkage (-O-) is a strongly activating, ortho-para directing group. nih.gov Therefore, the first acylation is expected to occur predominantly at the para (4-) or ortho (2-) positions. The introduction of the first acetyl group, which is a deactivating and meta-directing group, further complicates the position of the second acylation, making the synthesis of a specific unsymmetrical isomer like this compound particularly challenging.

Regioselective Synthesis and Isomeric Control in Diacetyldiphenyl Ether Formation

Achieving high regioselectivity for the this compound isomer via direct diacylation of diphenyl ether is exceedingly difficult. The directing effects of the ether group favor substitution at the positions ortho and para to it. Consequently, direct diacetylation typically yields a mixture of isomers, with the 4,4'-diacetyldiphenyl ether often being a major product. vulcanchem.comtubitak.gov.trgoogle.com

To synthesize the 2,3'-isomer, one would need to direct the first acetyl group to the 2-position of one ring and the second acetyl group to the 3'-position of the other ring. The 3'-position is meta to the ether linkage, a position not favored by the activating ether group. This inherent electronic conflict makes direct synthesis inefficient.

Therefore, advanced strategies that circumvent the challenges of electrophilic substitution on the simple diphenyl ether nucleus are required. These methods rely on constructing the molecule from precursors where the substitution pattern is already defined:

Cross-Coupling Reactions : Building the diphenyl ether linkage between two specifically functionalized benzene (B151609) rings is a more controlled approach. Methods like the Ullmann condensation or the more modern Buchwald-Hartwig C-O cross-coupling can be employed to connect a phenol (B47542) with an aryl halide. For instance, coupling 2-bromoacetophenone (B140003) with 3-acetylphenol could theoretically yield the desired skeleton.

Diaryliodonium Salts : The use of unsymmetrical diaryliodonium salts allows for the O-arylation of phenols under mild, transition-metal-free conditions, offering high regioselectivity. organic-chemistry.org This method provides a powerful tool for creating the specific unsymmetrical diaryl ether core required for subsequent functionalization or from pre-functionalized precursors. organic-chemistry.org

Catalytic Approaches in the Preparation of this compound

The classical Friedel-Crafts acylation suffers from the need for stoichiometric or super-stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generates significant chemical waste. Modern research focuses on developing more sustainable and efficient catalytic systems.

Several catalytic approaches have been reported for the acylation of aromatic compounds, which could be adapted for diacetyldiphenyl ether synthesis. While many reports focus on the more common 4,4'-isomer, the catalysts themselves are of broad interest.

Catalyst SystemAcylating AgentKey FeaturesReference(s)
Hafnium trifluoromethanesulfonate Acetic AnhydrideReusable catalyst, can be recovered and reused with high efficiency. Provides high yield for the 4,4'-isomer. google.com
Yttrium/Lanthanum trifluoromethanesulfonate Acetic AnhydrideBelongs to a group of effective transition metal salt catalysts for this transformation. google.com
Imidazolium-based Ionic Liquids Acetyl ChlorideCan act as both solvent and catalyst, potentially simplifying the reaction process. sigmaaldrich.com
Iron(III) Chloride Acyl HalideAn inexpensive and effective Lewis acid catalyst. masterorganicchemistry.comacademie-sciences.fr
Zeolites Acyl HalideSolid acid catalysts that are easily separable and reusable, promoting greener processes. wikipedia.org

These catalytic systems offer advantages in terms of reduced waste, easier product separation, and potential for catalyst recycling, aligning with the principles of green chemistry. The choice of catalyst can also influence regioselectivity, although achieving the specific 2,3'-isomer remains a significant hurdle that is often better addressed through precursor design.

Advanced Precursor Chemistry in the Synthesis of this compound

Given the regiochemical challenges of direct diacylation, the most logical and controllable route to this compound involves the synthesis of a precursor molecule where the core unsymmetrical structure is already established. This shifts the synthetic challenge from controlling substitution on a finished scaffold to the controlled construction of the scaffold itself. Key intermediates for such a strategy would be molecules like 2-hydroxy-3'-acetyldiphenyl ether or 2-bromo-3'-acetyldiphenyl ether, which can then be converted to the target molecule.

Several modern synthetic methods are suitable for preparing these unsymmetrical diaryl ether precursors:

Ullmann Condensation : This classical reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. While effective, it often requires high reaction temperatures and can have limited substrate scope.

Buchwald-Hartwig Amination (C-O Coupling variant) : A more contemporary and versatile method, this palladium-catalyzed cross-coupling reaction allows for the formation of diaryl ethers from aryl halides or triflates and phenols under much milder conditions than the Ullmann reaction. Its broad functional group tolerance makes it ideal for use with acetyl-substituted precursors.

Synthesis via Diaryliodonium Salts : As previously mentioned, the reaction of phenols with diaryliodonium salts provides an efficient, metal-free pathway to unsymmetrical diaryl ethers with excellent control over regioselectivity. organic-chemistry.org For example, reacting a phenol with an aryl(2,4-dimethoxyphenyl)iodonium tosylate selectively transfers the aryl group (not the dimethoxyphenyl group) to the phenol. organic-chemistry.org

The synthesis of 4,4'-oxydibenzaldehyde, a symmetrical precursor for other diphenyl ether derivatives, from the potassium salt of 4-hydroxybenzaldehyde (B117250) and 4-fluorobenzaldehyde (B137897) illustrates the utility of building upon pre-functionalized rings. nih.gov A similar logic, employing ortho- and meta-substituted starting materials in an advanced coupling reaction, represents the most viable strategy for the synthesis of the 2,3'-diacetyl isomer.

Green Chemistry Principles and Sustainable Synthesis of Diacetyldiphenyl Ethers

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances. mit.edu The synthesis of diacetyldiphenyl ethers, traditionally reliant on wasteful Friedel-Crafts methodology, is a prime candidate for such improvements.

Solvent-Free and Atom-Economical Routes

Two key principles of green chemistry are of particular relevance here: atom economy and the avoidance of auxiliary substances like solvents. mit.edunih.gov

Atom Economy : Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The traditional Friedel-Crafts acylation has a very poor atom economy. For every mole of product, at least one mole of AlCl₃ is consumed and converted into aluminum hydroxide (B78521) waste during workup, in addition to the generation of HCl.

Hypothetical Atom Economy for Friedel-Crafts Acylation

The table below shows a simplified calculation for the diacetylation of diphenyl ether with acetyl chloride and aluminum trichloride.

ReactantsFormulaMolar Mass ( g/mol )Product/ByproductAtoms Incorporated in Product
Diphenyl EtherC₁₂H₁₀O170.21ProductYes
Acetyl Chloride (x2)C₂H₃ClO78.50 (x2 = 157)Product (acetyl groups)Yes
Aluminum Chloride (x2)AlCl₃133.34 (x2 = 266.68)Byproduct (Al(OH)₃, HCl)No
Total Mass of Reactants: 593.89
Desired Product: C₁₆H₁₄O₃254.28
% Atom Economy: (254.28 / 593.89) * 100 = 42.8%

This calculation is illustrative and assumes stoichiometric reagents. It highlights that over half the mass of the reactants ends up as waste.

Catalytic routes significantly improve atom economy by eliminating the stoichiometric Lewis acid waste. nih.gov Rearrangement and addition reactions are considered the most atom-economical reaction types. nih.gov

Solvent-Free Synthesis : Eliminating volatile organic solvents reduces environmental impact, cost, and safety hazards. Research has shown that various reactions, including protections of hydroxyl groups and other transformations, can be efficiently carried out under solvent-free conditions, often with catalytic amounts of reagents like bismuth triflate or on solid supports. organic-chemistry.org The development of solvent-free or mechanochemical (ball-milling) methods for the acylation of diphenyl ether would represent a significant step towards a sustainable synthesis. mit.edu Furthermore, using reusable solid acid catalysts like zeolites or recoverable catalysts such as hafnium triflate not only improves atom economy but also simplifies product purification, further reducing solvent use for chromatography. wikipedia.orggoogle.com

Renewable Feedstocks and Process Intensification

The contemporary chemical industry is increasingly focused on developing sustainable manufacturing pathways, which includes the use of renewable feedstocks and process intensification to synthesize valuable chemical compounds like this compound and its precursors. While direct synthesis from biomass is still an emerging field, significant research is directed towards creating key intermediates from renewable sources. These intermediates can then be integrated into established synthetic routes.

A significant renewable resource for aromatic compounds is lignin (B12514952), a complex biopolymer found in lignocellulosic biomass. Through processes like catalytic fast pyrolysis or hydrogenolysis, lignin can be broken down into simpler aromatic molecules. This bio-oil contains valuable phenolic compounds, such as guaiacol, syringol, and phenol, which can serve as precursors for the synthesis of diphenyl ethers.

Process intensification is key to the economic feasibility of these renewable methods. frontiersin.org This involves designing smaller, more efficient, and safer chemical processes. frontiersin.org For instance, continuous flow reactors or microreactors enhance heat and mass transfer, reduce reaction times, and improve safety, which is especially beneficial for reactions that are exothermic or involve unstable intermediates. frontiersin.orgacs.org

Carbohydrate-derived platform chemicals also offer a route to the aromatic core of this compound. Furfural, produced from the dehydration of C5 sugars, can be converted into substituted aromatic rings through a sequence of reactions, including Diels-Alder and subsequent aromatization. Although this is a multi-step process, it provides a viable pathway from abundant pentose (B10789219) sugars. Ethers synthesized from biomass-derived compounds, including alcohols, aldehydes, ketones, and furans, are being explored as replacements for petroleum-derived products. nih.govresearchgate.net

Table 1: Renewable Feedstocks and Potential Precursors for this compound Synthesis

Renewable Feedstock Key Intermediate(s) Potential Precursor for Synthesis
Lignin Guaiacol, Syringol, Phenol Phenolic compounds for etherification
Hemicellulose (C5 Sugars) Furfural Aromatic rings via furan-based cycloadditions

Derivatization and Post-Synthetic Functionalization of this compound

The molecular architecture of this compound, with its two acetyl groups on separate phenyl rings, allows for a variety of derivatization and post-synthetic functionalization reactions. These modifications can alter the molecule's properties for targeted applications or be used to build novel compounds.

A primary derivatization method is the oxidation of the acetyl groups. The haloform reaction, for instance, can convert the acetyl groups into carboxylic acid groups, producing the corresponding dicarboxylic acid diphenyl ether. This opens up further chemical transformations, such as esterification, amidation, or conversion to acid chlorides. A known method for a similar compound, 4,4'-diacetyldiphenyl ether, involves a Baeyer-Villiger oxidation using hydrogen peroxide and boric acid to yield the dihydroxy derivative. google.com

The ketone functionalities can also be reduced. Using a reducing agent like sodium borohydride (B1222165), the acetyl groups can be converted to secondary alcohols, yielding 2,3'-bis(1-hydroxyethyl)diphenyl ether. These resulting diols can be employed in polymerization reactions or undergo further functionalization at the hydroxyl groups.

The aromatic rings of this compound are also amenable to electrophilic aromatic substitution reactions, such as nitration or halogenation. The substitution pattern is guided by the directing effects of the ether linkage and the deactivating acetyl groups, requiring careful control of reaction conditions for selective substitution.

Furthermore, the methyl groups of the acetyl moieties can be functionalized. Under basic conditions, they can be deprotonated to form enolates, which can then participate in reactions like aldol (B89426) condensations or be alkylated, allowing for the extension of the carbon framework. Recent advances in transition-metal chemistry have also enabled novel C-H bond transformations directed by ketone groups. rsc.org

Table 2: Selected Derivatization Reactions of this compound

Reaction Type Reagents/Conditions Functional Group Transformation Product Class
Haloform Reaction NaOBr / NaOH Acetyl to Carboxylic Acid Dicarboxylic Acid Diphenyl Ether
Reduction NaBH4 / Methanol Acetyl to Secondary Alcohol Diol
Nitration HNO3 / H2SO4 C-H to C-NO2 Nitro-substituted Diphenyl Ether

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,3'-bis(1-hydroxyethyl)diphenyl ether
4,4'-Diacetyldiphenyl ether
Furfural
Guaiacol
Levulinic Acid
Phenol
Sodium borohydride
Sodium hypobromite

Comprehensive Reaction Chemistry and Mechanistic Investigations of 2,3 Diacetyldiphenyl Ether

Electrophilic and Nucleophilic Reactivity of the 2,3'-Diacetyldiphenyl Ether Core

The reactivity of this compound is governed by the interplay of its constituent functional groups: two aromatic rings, two acetyl groups, and an ether linkage. The acetyl groups are electron-withdrawing and deactivating towards electrophilic substitution, while the ether oxygen is an activating group. wikipedia.org This creates a complex reactivity profile, influencing where and how chemical reactions occur on the molecule.

Electrophilic aromatic substitution (SEAr) on the this compound molecule is directed by the competing electronic effects of the activating ether linkage and the deactivating acetyl groups. wikipedia.org

Directing Effects : The ether oxygen is an ortho, para-director, activating the positions adjacent and opposite to it. Conversely, the acetyl groups (C(O)CH₃) are meta-directors and deactivate the rings they are attached to. wikipedia.org In this compound, this means:

On the ring with the 2-acetyl group, the ether linkage strongly activates the para position (position 5) and the ortho position (position 6). The acetyl group at position 2 deactivates the entire ring, particularly the ortho and para positions relative to it, and directs incoming electrophiles to its meta positions (positions 4 and 6).

On the ring with the 3'-acetyl group, the ether linkage activates the ortho position (2' and 6') and the para position (4'). The acetyl group at 3' deactivates this ring and directs incoming electrophiles to its meta positions (positions 2', 5', and 6').

The interplay of these effects suggests that electrophilic attack is most likely to occur at the positions most activated by the ether linkage and least deactivated by the acetyl groups. The precise outcome of a given substitution reaction would depend on the specific electrophile and reaction conditions. msu.edulibretexts.org Generally, the function of a catalyst in these reactions is to generate a strong electrophilic species necessary to initiate the substitution. msu.edulibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionRing A (2-acetyl)Ring B (3'-acetyl)Directing InfluencePredicted Reactivity
4 meta to 2-acetyl, meta to etherDeactivated
5 para to ether, meta to 2-acetylPotentially reactive
6 ortho to ether, meta to 2-acetylPotentially reactive
2' ortho to ether, ortho to 3'-acetylDeactivated
4' para to ether, ortho to 3'-acetylPotentially reactive
5' meta to ether, meta to 3'-acetylDeactivated
6' ortho to ether, meta to 3'-acetylPotentially reactive

The carbonyl groups of the acetyl substituents are primary sites for nucleophilic attack. numberanalytics.com The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to reaction with various nucleophiles. numberanalytics.com

Nucleophilic Addition : Aromatic ketones undergo nucleophilic addition, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. numberanalytics.comlibretexts.org Common nucleophiles include hydride reagents (e.g., from NaBH₄ for reduction to alcohols), Grignard reagents (for alkylation and formation of tertiary alcohols), and cyanide ions. numberanalytics.com

Reduction : The acetyl groups can be reduced to form the corresponding secondary alcohols, 1-(2'-(phenyloxy)phenyl)ethanol and 1-(3'-(phenyloxy)phenyl)ethanol. This transformation is a common reaction in organic synthesis. ichem.md

Condensation Reactions : The α-protons on the methyl part of the acetyl groups have a degree of acidity and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt reaction with aldehydes to form chalcone-like structures (α,β-unsaturated ketones). ichem.md

Oxime Formation : Like other ketones, the acetyl groups can react with hydroxylamine (B1172632) to form keto oximes. This reaction is demonstrated in the synthesis of 4-acetyldiphenyl ether oxime and 4,4'-diacetyldiphenyl ether dioxime. tubitak.gov.tr

The diphenyl ether linkage is generally stable and unreactive due to the high dissociation energy of the C-O bond (approximately 314 kJ/mol). nih.govrsc.org Cleavage of this bond typically requires harsh conditions.

Acidic Cleavage : Strong acids like HBr or HI can cleave ethers. numberanalytics.comlibretexts.org The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org However, in the case of diaryl ethers, the sp²-hybridized carbon of the aromatic ring makes SN2 attack difficult. rsc.org Diaryl ethers are generally not cleaved by acids under standard conditions. rsc.orglibretexts.org

Reductive Cleavage : Certain methods, such as using sodium in liquid ammonia, have been reported for the cleavage of substituted diphenyl ethers. acs.org

Photoredox Catalysis : Recent advancements have shown that C–O bonds in diaryl ethers can be cleaved at room temperature using visible-light photoredox catalysis in the presence of an acridinium (B8443388) photocatalyst and a Lewis acid. nih.gov This method involves the electrophilic attack of a generated aryl carboxylic radical on the electron-rich aryl ring of the diphenyl ether. nih.gov The presence of electron-withdrawing groups, such as an acetyl group, on the phenyl ring can influence this reaction. nih.gov

Reactions at the Acetyl Carbonyl Centers

Transformations Leading to Complex Architectures from this compound

The difunctional nature of this compound makes it a valuable precursor for synthesizing more complex molecules, including heterocyclic systems and polymers.

The specific arrangement of the functional groups in this compound allows for intramolecular cyclization reactions. The proximity of the acetyl group at the 2-position to the ether linkage and the second phenyl ring creates opportunities for forming new ring systems.

Intramolecular Cyclization : Acid-catalyzed intramolecular cyclization can lead to the formation of fused heterocyclic structures. For instance, related substrates like 2,2'-bis(diarylhydroxymethyl)-1,1'-biphenyls undergo acid-catalyzed cyclization to form dibenzo-oxepine systems. clockss.org While not directly demonstrated for this compound, similar Friedel-Crafts-type intramolecular acylations could potentially lead to the formation of xanthone (B1684191) or related tricyclic cores, especially after modification of the acetyl groups.

Reductive Cyclization : In syntheses involving related dinitro-dialkenylbenzene precursors, palladium-catalyzed double reductive cyclization is a key step to form complex heterocyclic cores like pyrroloindoles. nih.gov This highlights how functional groups on the phenyl rings can be used to construct new fused rings.

Diacetyl aromatic compounds can serve as monomers in step-growth polymerization to produce high-performance polymers.

Polyetherketone (PEK) Synthesis : Aromatic di-ketones are key monomers for the synthesis of polyaryletherketones (PAEKs), a class of high-performance thermoplastics known for their thermal stability and chemical resistance. wikipedia.orgwikipedia.org While 4,4'-disubstituted monomers are more common, this compound could theoretically be used in polymerization reactions. The synthesis of PEKs can be achieved through nucleophilic aromatic substitution or electrophilic Friedel-Crafts polymerization. wikipedia.orggoogle.com For example, the reaction of a bisphenolate salt with a dihalobenzophenone is a typical nucleophilic route. wikipedia.org Electrophilic routes may involve polymerizing monomer systems in the presence of a Lewis acid and a controlling agent. google.com The irregular 2,3'-substitution pattern would likely lead to an amorphous polymer with a lower melting point and glass transition temperature compared to its linear 4,4'- or 3,3'- counterparts. google.com

Table 2: Potential Polymer Properties Based on Monomer Isomerism

Monomer IsomerExpected Polymer StructureCrystallinityKey Properties
4,4'-substituted Linear, regularHighHigh melting point, high strength
3,3'-substituted "Kinked," regularLower/AmorphousLower melting point, improved solubility
2,3'-substituted Asymmetric, irregularAmorphousLikely lower Tm and Tg, potentially enhanced solubility

Cyclization Reactions and Ring Formation

Redox Chemistry and Associated Mechanisms of this compound

The redox chemistry of this compound is primarily dictated by the acetyl groups, which are susceptible to both oxidation and reduction, while the diphenyl ether framework is generally redox-stable under typical conditions.

Reduction Reactions:

The carbonyl groups of the acetyl moieties are the primary sites for reduction. Depending on the reducing agent and reaction conditions, they can be reduced to secondary alcohols, or further to the corresponding ethyl groups.

Reduction to Alcohols: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are expected to selectively reduce the ketone functionalities to the corresponding secondary alcohols, yielding 2,3'-bis(1-hydroxyethyl)diphenyl ether. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. wikipedia.org Given that ketones are generally less reactive than aldehydes, this transformation is standard. wikipedia.org

Complete Reduction to Alkyl Groups: Stronger reduction methods, such as the Wolff-Kishner or Clemmensen reduction, would be required to deoxygenate the carbonyls completely to form 2,3'-diethyldiphenyl ether.

Oxidation Reactions:

The acetyl groups can be oxidized to carboxylic acids via the haloform reaction if treated with a halogen in the presence of a base. The ether linkage and the aromatic rings are resistant to oxidation under these conditions. More aggressive oxidation would likely lead to the cleavage of the ether bond and degradation of the aromatic rings. numberanalytics.com

Electrochemical Behavior:

Redox Transformation Reagent/Condition Expected Product General Principle
Ketone ReductionSodium Borohydride (NaBH₄)2,3'-bis(1-hydroxyethyl)diphenyl etherNucleophilic addition of hydride to carbonyl carbon. wikipedia.org
DeoxygenationWolff-Kishner (H₂NNH₂, base)2,3'-diethyldiphenyl etherComplete reduction of the carbonyl group to a methylene (B1212753) group.
Ketone OxidationI₂ / NaOH (Haloform reaction)Diphenyl ether-2,3'-dicarboxylic acidOxidation of methyl ketones to carboxylic acids.
Electrochemical ReductionCathodic potential2,3'-bis(1-hydroxyethyl)diphenyl ether or pinacolic coupling productsElectron transfer to the carbonyl group.

Transition Metal-Catalyzed Reactions Involving this compound

While no specific transition metal-catalyzed reactions utilizing this compound as a substrate are documented, its structure allows for several potential transformations. These can be broadly categorized into reactions where the compound acts as a precursor to a ligand, or reactions involving the modification of its functional groups.

Ligand Synthesis:

The acetyl groups can be readily converted into other functionalities capable of coordinating with transition metals. A well-established approach involves the conversion of acetyl groups to oximes. For instance, 4,4'-diacetyldiphenyl ether has been converted to its corresponding glyoxime (B48743) derivative, which then forms complexes with transition metals like Cu(II), Ni(II), and Co(II). tubitak.gov.trresearchgate.net A similar two-step process could be applied to this compound:

Oximation: Reaction with hydroxylamine hydrochloride would convert the two acetyl groups into keto-oxime groups.

Further conversion to Glyoxime: Subsequent reaction could yield the corresponding vic-dioxime (glyoxime), a well-known chelating ligand.

The resulting ligand, 2,3'-oxybis(phenylglyoxime), could then be used to form stable complexes with various transition metals.

Catalytic Transformations:

The functional groups of this compound present several handles for transition metal-catalyzed reactions.

C-H Functionalization: The aromatic C-H bonds ortho to the ether oxygen or the acetyl groups could be targets for direct functionalization reactions catalyzed by metals like palladium or rhodium.

Coupling Reactions: The acetyl groups could be used in aldol-type condensation reactions, which can sometimes be promoted by transition metal complexes acting as Lewis acids.

Intramolecular Cyclization: The 2- and 3'- positions of the acetyl groups might allow for an intramolecular cyclization reaction to form a seven-membered ring containing a new C-C bond, potentially via a McMurry-type reductive coupling using titanium or other early transition metals. However, the formation of seven-membered rings is often entropically disfavored. researchgate.net

Ether Bond Cleavage: While challenging, the C-O bonds of diaryl ethers can be cleaved using transition metal catalysts, often under reducing conditions. nih.govrsc.org

Reaction Type Potential Catalyst Potential Product Rationale/Analogy
Ligand Synthesis (via Oximation)None (reagent-based)2,3'-Oxybis(phenylglyoxime)Analogy with 4,4'-diacetyldiphenyl ether. tubitak.gov.trresearchgate.net
Complex FormationCu(II), Ni(II), Co(II) saltsMetal-glyoxime complexesEstablished chemistry of vic-dioximes with transition metals. tubitak.gov.tr
Intramolecular Reductive CouplingTiCl₄, ZnFused heterocyclic systemMcMurry reaction for ketone coupling.
C-O Bond CleavagePd or Ni catalystsSubstituted phenolsKnown methods for diaryl ether cleavage. nih.gov

Computational Chemistry and Theoretical Characterization of 2,3 Diacetyldiphenyl Ether

Quantum Chemical Calculations on the Electronic Structure of 2,3'-Diacetyldiphenyl Ether

Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound. These calculations, often performed using methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. mdpi.comrsc.orgsioc-journal.cn

Molecular orbital (MO) theory is a powerful tool for describing the electronic structure and reactivity of molecules. pressbooks.pubyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the ether oxygen, while the LUMO would be concentrated on the electron-withdrawing acetyl groups. The interaction between these orbitals governs the molecule's reactivity in chemical reactions.

DescriptorSignificance
HOMO Energy Indicates electron-donating ability.
LUMO Energy Indicates electron-accepting ability.
HOMO-LUMO Gap Relates to chemical reactivity and stability.
Ionization Potential Energy required to remove an electron.
Electron Affinity Energy released when an electron is added.
Electronegativity Tendency to attract electrons.
Hardness Resistance to change in electron distribution.
Softness Reciprocal of hardness, indicates reactivity.

This table outlines key reactivity descriptors that can be derived from molecular orbital calculations.

The distribution of electron density within the this compound molecule is non-uniform due to the presence of electronegative oxygen atoms in the ether linkage and acetyl groups. This uneven charge distribution can be quantified using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These analyses provide partial atomic charges, revealing which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

The electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. saskoer.ca For this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the carbonyl oxygen atoms of the acetyl groups and the ether oxygen, indicating their nucleophilic character. Conversely, regions of positive electrostatic potential (blue) would be found around the hydrogen atoms of the phenyl rings and the carbon atoms of the carbonyl groups, highlighting their electrophilic nature. This information is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Orbital Analysis and Reactivity Descriptors

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the ether linkage in this compound allows for multiple spatial arrangements, or conformations, of the two phenyl rings relative to each other. lumenlearning.comscribd.com Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. organicchemistrytutor.commaricopa.edu This is typically done by systematically rotating the dihedral angles around the C-O-C bonds and calculating the potential energy at each step. The most stable conformer will be the one that minimizes steric hindrance between the bulky acetyl groups and the phenyl rings. lumenlearning.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the molecule's conformational changes, vibrations, and interactions with its environment (e.g., a solvent). nih.govupc.edu This can reveal the preferred conformations in solution and the timescale of conformational transitions, offering a deeper understanding of the molecule's flexibility and structural dynamics.

ParameterDescription
Dihedral Angles (C-O-C-C) Define the relative orientation of the phenyl rings.
Potential Energy Surface A map of the molecule's energy as a function of its geometry.
Global Minimum The most stable conformation of the molecule.
Local Minima Other stable, but higher energy, conformations.
Torsional Barriers The energy required to rotate around a bond.

This table presents key parameters investigated during the conformational analysis of flexible molecules like this compound.

Prediction of Spectroscopic Properties through Theoretical Models for this compound

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Theoretical calculations can provide valuable insights into the molecule's vibrational, electronic, and nuclear magnetic resonance spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the C=O stretching of the acetyl groups or the C-O-C stretching of the ether linkage.

Finally, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method. Comparing the calculated chemical shifts with experimental data can help confirm the molecular structure and assign the resonances in the NMR spectra.

Spectroscopic TechniquePredicted Properties
UV-Vis Spectroscopy Electronic transitions (λmax), oscillator strengths.
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.
Raman Spectroscopy Vibrational frequencies and intensities.
NMR Spectroscopy Chemical shifts (¹H, ¹³C), coupling constants.

This table summarizes the spectroscopic properties of this compound that can be predicted using theoretical models.

Computational Modeling of Reaction Mechanisms for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, the synthesis of this compound, likely through a Friedel-Crafts acylation of diphenyl ether, could be modeled to understand the regioselectivity and the role of the catalyst. vulcanchem.com Similarly, the mechanisms of subsequent transformations of the acetyl groups, such as reduction, oxidation, or condensation reactions, can be elucidated. core.ac.ukdss.go.th

Structure-Activity Relationship (SAR) Studies based on Computational Data for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov Computational methods can play a crucial role in SAR by providing quantitative descriptors of molecular structure and properties. For analogues of this compound, where the position or nature of the substituents on the diphenyl ether scaffold is varied, computational data can help build predictive models. justia.com

Advanced Materials Science and Emerging Applications of 2,3 Diacetyldiphenyl Ether

2,3'-Diacetyldiphenyl Ether as a Monomer in Polymer Synthesis

The presence of two acetyl groups on the diphenyl ether backbone makes this compound a viable monomer for creating complex polymer architectures. Its unsymmetrical nature can introduce kinks and disrupt the chain packing that is typical of polymers made from its symmetrical 4,4'- counterpart, potentially leading to materials with modified solubility, thermal properties, and processability.

Development of High-Performance Polymers

High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. Poly(aryl ether ketone)s (PAEKs) are a prominent class of such materials. The synthesis of PAEKs often involves the polycondensation of monomers containing ketone and ether linkages.

While direct polymerization studies of pure this compound are not widely documented, the general chemistry of diacetyl aromatic compounds suggests its potential. The acetyl groups can be oxidized to carboxylic acid groups, creating a diacid monomer suitable for polycondensation reactions with diamines to form polyamides or with diols to form polyesters. More commonly, the ketone functionalities can participate in reactions to form heterocyclic rings within the polymer backbone, such as in the synthesis of polyquinoxalines or other nitrogen-containing polymers, which are known for their high thermal stability. dtic.mil

The introduction of the 2,3'-isomer in place of or in combination with the 4,4'-isomer could be a strategy for tuning the properties of the resulting polymers, for instance, to enhance solubility in organic solvents without significantly compromising thermal stability. nih.govmdpi.com

Precursors for Optoelectronic Materials

Currently, there is a lack of specific research in the public domain detailing the application of this compound as a direct precursor for optoelectronic materials. However, the broader class of aromatic ketones and poly(aryl ether ketone)s is explored for applications requiring high thermal stability and specific dielectric properties. The functional groups of this compound could be chemically modified to introduce photoactive or electroactive moieties, but this remains a hypothetical application pending further research.

Role of this compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.orgbeilstein-journals.org Host-guest chemistry, a central concept in this field, involves a larger "host" molecule encapsulating a smaller "guest" molecule. rsc.org

Crown ethers, which are cyclic polyethers, are classic examples of host molecules renowned for their ability to selectively bind cations. beilstein-journals.orgwikipedia.org The diphenyl ether unit can be incorporated into larger macrocyclic structures, including crown ethers and other host systems. The unsymmetrical nature of the 2,3'-diacetyl substitution could lead to the formation of host molecules with unique cavity shapes and binding properties compared to those derived from symmetrical building blocks. These specialized cavities might exhibit novel selectivity for certain guest molecules or ions. For instance, a macrocycle built from this monomer could possess a less symmetrical and potentially more flexible binding pocket, influencing its recognition capabilities. mdpi.com

While the concept is chemically sound, specific studies detailing the synthesis and host-guest properties of macrocycles derived directly from this compound are not prevalent in current literature.

Coordination Chemistry of this compound Derivatives

The acetyl groups of this compound are versatile functional handles for synthesizing more complex molecules that can act as ligands for metal ions. This opens up a rich field of coordination chemistry. aithor.comrsc.orgnih.govrsc.org

Design and Synthesis of Novel Ligands

The ketone functionalities of this compound can be readily converted into other functional groups to create multidentate ligands. A common and well-documented pathway for related diacetyl compounds involves the reaction with hydroxylamine (B1172632) to form dioximes or with hydrazines to form dihydrazones. scientific.netcore.ac.uk

For example, the conversion of this compound to 2,3'-bis(hydroxyimino)diphenyl ether (a vic-dioxime derivative, if the acetyl groups were adjacent) or a related dioxime creates a ligand with multiple nitrogen and oxygen donor atoms. These atoms can coordinate with a single metal ion or bridge multiple metal centers, forming mononuclear or polynuclear complexes. researchgate.netresearchgate.net The unsymmetrical placement of these coordinating groups, stemming from the 2,3'- substitution pattern, would result in ligands that enforce specific, lower-symmetry coordination geometries on the metal center, which can be highly desirable in catalysis and materials science. mdpi.com

Table 1: Potential Ligand Derivatives from this compound

Derivative Name Functional Group Potential Donor Atoms
2,3'-Di(hydrazono)diphenyl Ether Hydrazone (-C(CH₃)=N-NH₂) Nitrogen
2,3'-Di(oximino)diphenyl Ether Oxime (-C(CH₃)=N-OH) Nitrogen, Oxygen
Bis(β-diketone) derivative β-Diketone (-CO-CH₂-CO-R) Oxygen

This table represents chemically plausible derivatives based on known reactions of acetyl groups; specific synthesis from the 2,3'- isomer requires further research documentation.

Metal Complex Formation and Catalytic Applications

Once synthesized, ligands derived from this compound can form stable complexes with a wide range of transition metals, such as copper (Cu), nickel (Ni), cobalt (Co), and palladium (Pd). derpharmachemica.comscirp.orgmdpi.com The structure and properties of these metal complexes are dictated by the nature of the metal ion and the specific geometry of the ligand.

The resulting unsymmetrical metal complexes are of significant interest for catalysis. In asymmetric catalysis, a chiral environment around the metal center is crucial for selectively producing one enantiomer of a product over the other. A ligand derived from this compound is inherently asymmetrical, and if a chiral element is introduced during ligand synthesis, it could serve as an effective chiral ligand for such applications. mdpi.com These complexes could find use in reactions like hydrogenations, oxidations, and carbon-carbon bond-forming reactions. aithor.comderpharmachemica.com

Table 2: Potential Catalytic Applications of Metal Complexes

Metal Ligand Type (Hypothetical) Potential Catalytic Reaction
Palladium (Pd) Chiral Schiff Base Asymmetric C-C Coupling
Rhodium (Rh) Diphosphine derivative Asymmetric Hydrogenation
Copper (Cu) Oxime or Hydrazone Oxidation Reactions, Cycloadditions

This table outlines potential applications based on the catalytic activity of similar known metal complexes. Specific activity of complexes from this compound derivatives is a subject for future research.

Integration of this compound in Functional Materials Design

The unique structural characteristics of this compound, particularly its asymmetric substitution pattern and the presence of reactive acetyl groups, position it as a promising, though not yet widely explored, building block in advanced materials science. Its integration into functional materials, such as specialized polymers for membranes and scaffolds for sensor systems, represents an emerging area of research. The inherent properties of the diphenyl ether backbone, combined with the functionality of the acetyl groups, offer a versatile platform for designing materials with tailored properties.

Membranes and Separation Technologies

The development of high-performance membranes for separation processes is a critical area of materials science, with applications ranging from water purification to gas separation. mdpi.commdpi.com Poly(arylene ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them excellent candidates for membrane applications in harsh environments. wikipedia.orgresearchgate.netmdpi.com

While traditional PAEKs like Poly(ether ether ketone) (PEEK) are synthesized from symmetric monomers, the use of an asymmetric monomer like this compound could lead to the creation of novel PAEKs with distinct properties. wikipedia.org The irregular 2,3'- linkage would disrupt the polymer chain packing and inhibit crystallization, resulting in a more amorphous polymer structure. This amorphous nature can be highly advantageous in membrane technology, as it often leads to higher gas permeability.

The synthesis of such a polymer could potentially be achieved through the self-polycondensation of this compound or by co-polymerization with other aromatic monomers via Friedel-Crafts acylation or other ketone-forming reactions. kpi.uagoogle.com The resulting polymer's properties would be a direct consequence of its unique chemical architecture.

Research Findings:

Although direct studies on membranes fabricated from this compound are not prevalent, we can infer potential properties based on extensive research into related poly(arylene ether) structures. For instance, the introduction of bulky, non-planar structures into polymer backbones is a known strategy to increase the fractional free volume (FFV), which enhances gas permeability. frontiersin.org The kinked structure of a polymer derived from this compound would likely yield a material with higher solubility in common organic solvents, facilitating membrane fabrication via phase inversion techniques. mdpi.com This method is widely used to create asymmetric membranes with a dense selective layer and a porous support, which is an ideal morphology for many separation applications. nih.gov

The table below presents a comparative analysis of the hypothetical properties of a polymer derived from this compound ("PAEK-2,3'") versus a conventional, highly crystalline PAEK like PEEK.

Table 1: Comparative Properties of Hypothetical PAEK-2,3' and PEEK for Membrane Applications

Property Conventional PEEK Hypothetical PAEK-2,3' (from this compound) Rationale for Hypothetical Properties
Crystallinity Semicrystalline (35-40%) google.com Amorphous The asymmetric 2,3'- substitution pattern disrupts regular chain packing, preventing crystallization.
Glass Transition Temp. (Tg) ~143 °C wikipedia.org Potentially higher Increased chain rigidity and hindered rotation due to the irregular structure could raise the Tg.
Solubility Soluble in strong acids (e.g., H₂SO₄) google.com Soluble in common organic solvents (e.g., NMP, DMAc) The amorphous nature reduces intermolecular forces, allowing solvent molecules to penetrate more easily.
Gas Permeability Low High Increased fractional free volume in the amorphous matrix facilitates the diffusion of gas molecules.
Gas Selectivity High Moderate to High While permeability increases, the ability to discriminate between gas molecules (selectivity) might be slightly reduced, a common trade-off.

| Processing Method | High-temperature melt processing (~343 °C) wikipedia.org | Solution casting / Phase inversion | Enhanced solubility allows for processing from solution at lower temperatures. mdpi.com |

Sensors and Molecular Recognition Systems

A molecular sensor, or chemosensor, is a synthetic molecule designed to bind to a specific analyte and produce a detectable signal. wikipedia.org These sensors are fundamentally based on the principle of molecular recognition and typically consist of two integrated components: a recognition moiety (or receptor) that selectively interacts with the target analyte, and a signaling moiety (or transducer) that converts the binding event into a measurable output, such as a change in color or fluorescence. wikipedia.orgnih.gov

The structure of this compound provides a versatile scaffold for the design of novel chemosensors. The diphenyl ether core can participate in non-covalent interactions, such as π-π stacking, with aromatic analytes. mdpi.com More importantly, the two acetyl groups serve as convenient chemical handles for modification. Through established chemical reactions, these ketone functionalities can be converted into more complex structures designed to act as specific recognition sites.

Research Findings:

The design of effective sensors relies on creating a high-affinity and selective binding pocket for the target analyte. nih.gov For example, the acetyl groups on this compound could be reacted with diamines to form Schiff bases, which are known to be effective ligands for coordinating with metal ions. Alternatively, they could undergo reactions to introduce crown ether-like structures, which are renowned for their ability to selectively bind specific cations or protonated amines. mdpi.com

Upon binding of an analyte, the sensor molecule would undergo a conformational or electronic change. If a fluorophore (the signaling moiety) is strategically incorporated into the molecular design, this binding event can perturb its electronic environment, leading to a change in its fluorescence emission (either enhancement or quenching). This photophysical response allows for the sensitive and selective detection of the analyte. researchgate.net

The table below outlines a hypothetical design for a fluorescent chemosensor based on a modified this compound scaffold.

Table 2: Hypothetical Design of a Chemosensor Based on this compound

Sensor Component Proposed Structure/Modification Function Principle of Operation
Scaffold This compound Provides the core framework and orientational geometry. The diphenyl ether unit can engage in π-stacking interactions with suitable analytes. mdpi.com
Recognition Moiety Acetyl groups are converted into aza-crown ether loops via multi-step synthesis. To selectively bind a target analyte, such as a heavy metal ion (e.g., Pb²⁺) or a biogenic amine. The size and nature of the aza-crown ether cavity provide selectivity for the guest ion/molecule. mdpi.com
Signaling Moiety A fluorophore (e.g., a naphthalene (B1677914) or pyrene (B120774) unit) is attached to the scaffold. To transduce the binding event into a measurable optical signal. Analyte binding within the recognition site alters the electronic properties of the scaffold, causing a change in the fluorescence intensity or wavelength of the attached fluorophore. researchgate.net

| Detection Mechanism | Fluorescence Spectroscopy | Quantitative measurement of the change in light emission. | The change in fluorescence intensity would be proportional to the concentration of the analyte, allowing for quantitative detection. nih.gov |

Environmental Fate and Mechanistic Degradation Pathways of 2,3 Diacetyldiphenyl Ether

Abiotic Degradation Mechanisms of 2,3'-Diacetyldiphenyl Ether

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic mechanisms of concern are photolysis and hydrolysis, which influence its stability and transformation in the environment.

Photolytic Degradation Pathways

Research on PBDEs demonstrates that photolysis is a key degradation pathway, primarily proceeding via the cleavage of halogen-carbon bonds, a process known as debromination. nih.gov For instance, the photodegradation of nonabrominated diphenyl ethers in various solvents under natural sunlight is rapid, with half-lives ranging from approximately 4 to 13 minutes. nih.gov This process leads to the formation of lower-brominated congeners, such as octa- and heptabrominated PBDEs. nih.gov The rate and pathway of photolysis can be influenced by the solvent or environmental matrix. nih.govnih.gov For example, the presence of humic acid in water can reduce the rate of photolytic degradation of decabromodiphenyl ether (BDE-209) compared to its degradation in pure water. nih.gov

For this compound, the presence of acetyl groups, which are chromophores (light-absorbing groups), would likely influence its UV absorption spectrum. The absorption of solar radiation could lead to the excitation of the molecule, potentially resulting in the cleavage of the ether bond or transformation of the acetyl groups. The UV absorption spectra of diphenyl ether and its brominated derivatives show that the degree of substitution affects the overlap with the solar spectrum, which in turn dictates the rate of environmental photolysis. uni-bayreuth.de It is plausible that photolysis of this compound could lead to the formation of phenolic compounds and other derivatives through the scission of the ether linkage.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is a critical factor in its environmental persistence, especially in aquatic systems. The ether linkage in diphenyl ethers is generally stable under neutral and slightly acidic conditions but can be more susceptible to cleavage under alkaline conditions. europa.eu

Without specific experimental data for this compound, its hydrolytic fate is inferred from general chemical principles. The ether bond is expected to be largely stable under typical environmental pH conditions (pH 5-9). europa.eu However, extreme pH conditions or the presence of catalysts could facilitate its breakdown. Potential hydrolysis products could include 2-acetylphenol and 3-acetylphenol, resulting from the cleavage of the ether bond.

Biotic Degradation of this compound

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the removal of persistent organic pollutants from the environment.

Microbial Transformation Processes and Metabolite Identification

Microorganisms have evolved diverse metabolic pathways to break down complex organic molecules. For diphenyl ethers, microbial degradation often involves oxidative cleavage of the stable ether bond. Studies on decabromodiphenyl ether (BDE-209) have shown that bacterial communities can degrade it under aerobic conditions, with degradation efficiencies reaching over 88% in 120 hours under optimal conditions. mdpi.com The identified metabolic processes include debromination, hydroxylation, breakage of the ether bond, and subsequent ring-opening. mdpi.com

Bacterial strains such as Rhodococcus ruber and communities including Brevibacillus sp. and Achromobacter sp. have demonstrated the ability to degrade highly brominated diphenyl ethers. mdpi.comnih.gov The degradation of BDE-209 by R. ruber TAW-CT127 resulted in the formation of hexa-, octa-, and nonabromo-diphenyl ethers as intermediate metabolites. nih.gov Similarly, certain bacterial strains can degrade 4,4'-dihydroxydiphenyl ether through a pathway involving conversion to a dihydrodiol, followed by dehydrogenation and decomposition into phenol (B47542) and 2-pyrone-6-carboxylic acid. vulcanchem.com

For this compound, a plausible initial step in microbial transformation would be hydroxylation of one or both aromatic rings, a common reaction catalyzed by microbial oxygenase enzymes. This could be followed by cleavage of the ether bond. The acetyl groups themselves might also be subject to microbial transformation, potentially being reduced to alcohols or oxidized to carboxylic acids, which could facilitate further degradation.

Table 1: Examples of Microbial Metabolites from Diphenyl Ether Compounds

Parent Compound Microorganism(s) Identified Metabolites Reference(s)
Decabromodiphenyl Ether (BDE-209) Rhodococcus ruber TAW-CT127 Hexabromo-diphenyl ether, Octabromo-diphenyl ether, Nonabromo-diphenyl ether nih.gov
4,4'-Dihydroxydiphenyl Ether Cupriavidus sp. WS Dihydrodiol derivative, 2,3-dihydroxydiphenyl ether, Phenol, 2-pyrone-6-carboxylic acid vulcanchem.com
Ethylene Glycol Monomethyl Ether (EGME) Aspergillus versicolor Methoxyacetic acid (MAA) nih.gov

Enzyme-Catalyzed Degradation Mechanisms

The microbial degradation of diphenyl ethers is mediated by specific enzymes. Fungal unspecific peroxygenases (UPOs) are heme-thiolate enzymes capable of catalyzing the H₂O₂-dependent oxidative cleavage of ether bonds. nih.gov This mechanism involves the insertion of an oxygen atom into the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down to an alcohol and an aldehyde. nih.gov

In bacteria, the degradation of the β-O-4 ether linkage, a common bond in lignin (B12514952) that is structurally related to diphenyl ethers, involves a series of enzymes including Cα-dehydrogenase, β-etherase, and glutathione (B108866) lyase. researchgate.net Other key enzymes in the degradation of aromatic compounds are dioxygenases, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, often leading to ring cleavage. For instance, biphenyl-2,3-dioxygenase is suggested to be involved in the debromination of BDE-209. nih.gov

The degradation of this compound would likely be initiated by mono- or dioxygenase enzymes, leading to hydroxylation of the aromatic rings. This initial step makes the compound more susceptible to subsequent ether bond cleavage by enzymes like β-etherases or peroxygenases. nih.govresearchgate.net The acetyl groups could also be targeted by enzymes such as hydrolases or oxidoreductases, altering the structure and facilitating further breakdown.

Table 2: Key Enzyme Types in the Degradation of Ethers and Related Aromatic Compounds

Enzyme Class Function Example Substrates Reference(s)
Unspecific Peroxygenase (UPO) Oxidative cleavage of ether bonds Aromatic ethers nih.gov
Dioxygenase Ring hydroxylation and cleavage Biphenyl, Polybrominated diphenyl ethers nih.govresearchgate.net
β-Etherase Cleavage of β-O-4 ether linkages Lignin model compounds researchgate.net
Dehalogenase Removal of halogen atoms Polybrominated diphenyl ethers nih.gov

Transport and Distribution Modeling of this compound in Environmental Compartments

The transport and distribution of a chemical in the environment are governed by its physical-chemical properties and the characteristics of the environmental compartments (air, water, soil, sediment). epa.gov Key properties include water solubility, vapor pressure, and partition coefficients such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

While specific experimental data for this compound are not available, its environmental mobility can be predicted. epa.gov The presence of two polar acetyl groups would likely increase its water solubility and decrease its volatility compared to the parent diphenyl ether molecule. A higher water solubility would increase its potential for transport in surface water and groundwater.

The tendency of a chemical to adsorb to soil and sediment is often estimated using the Koc value. Compounds with high Koc values are less mobile and tend to accumulate in soil and sediment, while those with low Koc values are more mobile in water. epa.gov Given the polar nature imparted by the acetyl groups, this compound would be expected to have a moderate Koc, suggesting it could be mobile in some soil types but may also exhibit significant sorption, particularly in soils with high organic matter content. Its potential for long-range transport via the atmosphere is likely to be low due to an expected low vapor pressure. epa.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Acetylphenol
3-Acetylphenol
4,4'-Diacetyldiphenyl ether
4,4'-Dihydroxydiphenyl ether
5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM)
Biphenyl
Decabromodiphenyl ether (BDE-209)
Ethylene glycol monomethyl ether (EGME)
Heptabrominated diphenyl ethers
Hexabromo-diphenyl ether
Methoxyacetic acid (MAA)
Nonabromo-diphenyl ether
Octabromo-diphenyl ether
Phenol
Polybrominated diphenyl ethers (PBDEs)
2,3-Diethyl-5-Methylpyrazine (DM)

Long-Term Environmental Behavior and Persistence Studies (Mechanistic Focus)

The long-term environmental behavior and persistence of this compound are not yet the subject of extensive, direct experimental investigation. However, a mechanistic understanding of its potential environmental fate can be extrapolated from studies on its core structural components: the diphenyl ether backbone and the acetyl functional groups. The persistence of this compound in the environment will be determined by its susceptibility to biotic and abiotic degradation processes, which target these specific molecular features.

Based on existing research on analogous compounds, the primary degradation pathways for this compound are expected to involve microbial-mediated enzymatic reactions. The diphenyl ether structure is known to be biodegradable by various microorganisms. For instance, bacteria such as Sphingomonas sp. strain SS3 can utilize diphenyl ether as a sole source of carbon and energy. nih.gov The degradation is initiated by a 1,2-dioxygenation reaction, which leads to the formation of unstable phenolic hemiacetals. nih.govresearchgate.net This initial enzymatic attack ultimately results in the cleavage of the ether bond, producing intermediates like phenol and catechol, which are then funneled into common metabolic pathways such as the 3-oxoadipate (B1233008) pathway. nih.govnih.gov The position of the acetyl substituents on the aromatic rings of this compound will likely influence the accessibility of the ether linkage to microbial dioxygenases.

The acetyl groups themselves represent another point of potential microbial attack. Studies on acetophenone (B1666503), a structurally related compound featuring an acetyl group on a benzene (B151609) ring, have shown that it is readily biodegradable. epa.gov The microbial metabolism of acetophenone can proceed via a Baeyer-Villiger oxidation, a reaction catalyzed by acetophenone oxygenase. nih.gov This enzymatic step inserts an oxygen atom between the carbonyl carbon and the phenyl ring, forming phenyl acetate. nih.gov This ester intermediate is then hydrolyzed by an esterase into phenol and acetate, which are common metabolites that can be readily utilized by microorganisms. nih.gov It is plausible that a similar enzymatic pathway could lead to the degradation of the acetyl groups in this compound.

In addition to biodegradation, abiotic processes could contribute to the transformation of this compound over the long term, although likely to a lesser extent. Photodegradation is a known transformation pathway for some diphenyl ether derivatives, such as polybrominated diphenyl ethers (PBDEs). digitellinc.comresearchgate.netnih.gov These reactions can involve debromination, hydroxylation, and even cleavage of the C-O ether bond. digitellinc.comresearchgate.netnih.gov While this compound lacks halogen substituents, the aromatic rings and the carbonyl groups of the acetyl substituents could absorb UV radiation, potentially leading to slow photolytic degradation in sunlit surface waters or on terrestrial surfaces. However, hydrolysis is not expected to be a significant environmental fate process for the ether linkage under typical environmental conditions. epa.gov

Future Directions and Interdisciplinary Research Frontiers for 2,3 Diacetyldiphenyl Ether

Exploration of Unconventional Reactivity and Novel Transformations

The future study of 2,3'-Diacetyldiphenyl Ether will likely move beyond traditional reactions to explore unconventional reactivity and develop novel chemical transformations. The interplay between the ether linkage and the two acetyl groups—one in the ortho position and one in the meta position on the different phenyl rings—provides a rich landscape for chemical exploration.

Future research could focus on:

Selective Functionalization: Developing methods to selectively react one of the two acetyl groups, or to functionalize the aromatic rings at specific positions, would unlock the ability to create complex, non-symmetrical molecules.

C-O Bond Activation: While the diaryl ether bond is typically robust, recent advances in catalysis have enabled the cleavage and functionalization of such C-O bonds. acs.org Applying these methods to this compound could lead to novel molecular fragments and recombination pathways. Uranyl-photocatalyzed hydrolysis, for instance, has been shown to cleave diaryl ethers to produce phenols under mild conditions. acs.org

Intramolecular Cyclizations: The proximity of the 2-acetyl group to the ether linkage could be exploited to drive intramolecular cyclization reactions, potentially forming novel heterocyclic compounds with interesting three-dimensional structures.

Asymmetric Catalysis: The potential for creating axially chiral diaryl ethers through catalytic desymmetrization is an exciting frontier. chemrxiv.orgchemrxiv.org While this has been explored for other diaryl ethers, applying N-heterocyclic carbene (NHC) catalysis or other chiral methodologies to this compound could yield enantiomerically pure compounds for applications in stereoselective synthesis or as chiral ligands.

Table 1: Potential Novel Transformations for this compound

Transformation Type Potential Reagents/Catalysts Resulting Structures Research Goal
Selective Mono-reduction Chemoselective reducing agents Keto-alcohol or mono-alcohol diaryl ethers Access to unsymmetrical derivatives
C-O Bond Cleavage/Activation Uranyl photocatalysts, Ni/C catalysts acs.org Substituted phenols and benzene (B151609) derivatives Degradation studies or feedstock generation
Intramolecular Aldol (B89426) Condensation Base or acid catalysts Fused tricyclic ring systems Novel heterocyclic scaffolds
Atroposelective Synthesis N-Heterocyclic Carbene (NHC) catalysts chemrxiv.orgchemrxiv.org Axially chiral diaryl ethers Chiral ligands and materials

| Directed C-H Activation | Transition metal catalysts (Pd, Rh, Ru) | Ortho-functionalized derivatives | Step-economic synthesis of complex molecules |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. nih.gov For a specific molecule like this compound, these computational tools offer a powerful approach to navigate its complex chemical space.

Predictive Synthesis: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound and its derivatives. engineering.org.cn This includes forecasting reaction yields, identifying the most effective catalysts (such as palladium or copper-based systems commonly used for diaryl ether synthesis), and minimizing by-product formation. acs.orgjsynthchem.com Machine learning models can be trained on proprietary or public datasets to improve predictions for in-house chemistries. nih.gov

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools can propose novel and efficient synthetic routes to this compound, potentially uncovering pathways that are more cost-effective or sustainable than traditional Friedel-Crafts acylation methods. engineering.org.cnnih.gov

Property Design and Prediction: By analyzing its structure, ML models can predict the physical, chemical, and even biological properties of this compound and its hypothetical derivatives. researchgate.net This allows for the in silico design of new molecules with tailored characteristics—for instance, optimizing the structure to enhance thermal stability for polymer applications or to predict binding affinity to a biological target. This approach accelerates the discovery process by prioritizing the synthesis of only the most promising candidates. researchgate.net

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Objective Potential Impact
Reaction Outcome Prediction Forecast yield and side products of novel reactions. nih.gov Reduces experimental costs and time.
Automated Retrosynthesis Generate efficient multi-step synthesis plans. engineering.org.cn Accelerates access to the molecule and its analogues.
Quantitative Structure-Property Relationship (QSPR) Predict properties like melting point, solubility, and thermal stability. Enables virtual screening and design of new materials.

| De Novo Molecular Design | Generate novel derivatives of this compound with desired properties. | Expands the chemical space for specific applications. |

Cross-Disciplinary Applications in Emerging Technologies (Excluding Prohibited Areas)

The unique structure of this compound makes it a candidate for applications in several emerging technological fields, particularly in materials science. The diaryl ether backbone provides thermal stability, while the acetyl groups serve as reactive handles for polymerization or for tuning the electronic properties of the material.

High-Performance Polymers: Diaryl ethers are key monomers in the synthesis of advanced polymers like polyetherketones (PEEK) and polyimides due to their thermal and chemical resistance. vulcanchem.com The two acetyl groups on this compound could be transformed into other functional groups (e.g., oximes, amines) to create novel monomers for polycondensation reactions, leading to new polymers with tailored properties such as enhanced solubility or specific optical characteristics. tubitak.gov.trrsc.orgscientific.net

Functional Materials: The acetyl groups can be used to anchor the molecule onto surfaces or to coordinate with metal ions. This opens up possibilities for developing new resins, coatings, or composite materials. The conversion of the acetyl groups to glyoxime (B48743) ligands, for example, can create complexes with transition metals like nickel, copper, and cobalt. tubitak.gov.tr

Photosensitive Materials: The ketone functionality in the acetyl groups suggests potential applications in photochemistry. The molecule could serve as a building block for photosensitizers or as a component in photoresist materials used in microelectronics manufacturing, where light is used to create intricate patterns.

Table 3: Potential Cross-Disciplinary Applications

Emerging Technology Role of this compound Key Structural Features
Advanced Polymers Monomer for polyimides, polyketones, or polyesters. rsc.org Diaryl ether backbone (thermal stability), acetyl groups (reactive sites).
Coordination Chemistry Precursor for multidentate ligands. tubitak.gov.tr Acetyl groups can be converted to oximes or hydrazones. tubitak.gov.trdcu.ie
Organic Electronics Building block for organic semiconductors or dielectrics. Aromatic system, potential for modification to tune electronic properties.

| Membrane Technology | Component in polymers for gas separation membranes. | Rigid structure could create controlled free volume. |

Challenges and Opportunities in the Sustainable Development of Diacetyldiphenyl Ether Chemistry

Aligning the future development of this compound chemistry with the principles of sustainable development and green chemistry is both a challenge and a significant opportunity. mdpi.comresearchgate.net

Challenges:

Greener Synthesis: Traditional syntheses of acylated diphenyl ethers often rely on Friedel-Crafts acylation, which uses stoichiometric amounts of aluminum chloride (AlCl₃). tubitak.gov.trgoogle.com This process generates significant amounts of acidic waste, posing environmental and handling challenges. google.com Developing catalytic, solvent-free, or highly atom-economical synthetic routes is a primary challenge.

Feedstock Origins: The starting materials for this compound are typically derived from fossil fuels. A long-term challenge is to develop pathways from renewable feedstocks, such as lignin (B12514952), which is an abundant source of aromatic compounds. nih.gov

Biodegradability: Diaryl ethers are generally persistent in the environment. Understanding the biodegradation pathways and designing derivatives with improved environmental compatibility is crucial for sustainable application. yale.edu

Opportunities:

Catalytic Innovations: There is a major opportunity to develop and apply modern catalytic methods, such as copper- or palladium-catalyzed cross-coupling reactions, which can operate under milder conditions with lower catalyst loadings and generate less waste than classical methods. acs.orgjsynthchem.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. This could involve exploring cascade reactions or one-pot procedures.

Circular Economy: Research into the chemical recycling or degradation of materials derived from this compound could contribute to a circular economy. For example, developing methods to catalytically cleave the ether bond could allow for the recovery of valuable phenolic monomers from waste polymers. acs.org

Table 4: Sustainability Challenges and Opportunities

Aspect Challenge Opportunity
Synthesis Reliance on harsh Friedel-Crafts acylation with AlCl₃. google.com Develop low-loading Ni, Cu, or Pd catalytic C-O coupling methods. acs.orgresearchgate.net
Solvents Use of hazardous organic solvents. yale.edu Transition to greener solvents, water-based systems, or solvent-free conditions.
Feedstocks Dependence on petrochemical sources (phenol, benzene). Explore routes from renewable biomass like lignin. nih.gov
Waste Generation of inorganic salts and by-products. Design high atom-economy reactions and recycle catalysts.

| End-of-Life | Potential environmental persistence of derived products. | Investigate biodegradation pathways and design for degradation. yale.edu |

Q & A

Q. What are the optimal synthetic routes for 2,3'-Diacetyldiphenyl Ether, and how can reaction conditions be standardized?

The compound can be synthesized via acetylation of diphenyl ether derivatives using acetic anhydride (Ac₂O) under alkaline conditions (e.g., NaOH) at 0°C, followed by purification via column chromatography. Key parameters include stoichiometric control of Ac₂O, reaction temperature, and inert atmosphere to prevent hydrolysis. Post-synthesis, confirm yield via thin-layer chromatography (TLC) and recrystallization .

Table 1: Example Reaction Conditions

ReagentRatio (mol)TemperatureSolventYield (%)
Ac₂O1.2 eq0°CCH₂Cl₂80–85%
NaOH (base)2.0 eqRT--

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Look for acetyl proton signals at δ 2.1–2.3 ppm and aromatic protons in δ 6.8–7.6 ppm. Splitting patterns (e.g., doublets for ortho-substituted protons) confirm substitution positions .
  • ESI-MS : A molecular ion peak at m/z 316 [M+H]⁺ indicates successful acetylation .
  • IR Spectroscopy : C=O stretching vibrations near 1740 cm⁻¹ validate acetyl groups .

Q. How should this compound be stored to ensure stability?

Store in isooctane:acetone (98:2) solutions at –20°C to prevent degradation. For solid forms, use amber vials under nitrogen to avoid oxidation. Monitor purity via HPLC every 3–6 months .

Advanced Research Questions

Q. How can analytical methods (e.g., GC-MS) be optimized for trace-level detection of this compound in environmental matrices?

Use NIST Standard Reference Data (e.g., ionization energy thresholds) to calibrate detectors. Employ isotopically labeled analogs (e.g., [¹³C₁₂]-diphenyl ether) as internal standards to correct matrix effects. Limit of detection (LOD) can reach 35 μg/mL with optimized column parameters (e.g., DB-5MS) .

Q. How should researchers address contradictions in reported NMR data for acetylated diphenyl ether derivatives?

Q. What strategies are effective for studying structure-activity relationships (SAR) in acetylated diphenyl ether analogs?

Synthesize derivatives with varying acetyl positions (e.g., 2,4'- vs. 2,3'-substitution) and assess bioactivity (e.g., antimicrobial or enzyme inhibition). Use molecular docking to correlate acetyl group orientation with target binding affinity .

Methodological and Best Practices

Q. What literature search strategies are recommended for identifying peer-reviewed studies on this compound?

Use Google Scholar with keywords: "this compound" + synthesis + NMR + stability. Filter results to exclude non-academic sources (e.g., patents). Prioritize journals like Analytical Chemistry or Journal of Organic Chemistry .

化知为学24年第二次有机seminar——文献检索与常见术语
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Q. Which reference materials are essential for validating analytical workflows?

  • NIST SRM 1649b : Urban dust for matrix recovery tests.
  • USP standards : For HPLC column performance validation. Cross-reference with Zhu et al. (2003) and Stapleton et al. (2007) for PBDE analysis protocols .

Q. What safety protocols are required for handling this compound?

Classified as a Category 4-1-II hazardous substance. Use fume hoods, nitrile gloves, and explosion-proof refrigerators. Dispose of waste via incineration at >1000°C to prevent dioxin formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.